Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMNWCHHXDUKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-42-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3038698 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-12-5, 13360-81-1 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Norbornene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-methanol | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
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| Record name | 13360-81-1 | |
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Ii. Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 En 2 Ylmethanol and Its Derivatives
Classic Synthetic Routes
The foundational methods for constructing the Bicyclo[2.2.1]hept-5-en-2-ylmethanol scaffold rely on well-established and robust chemical transformations.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis, stands as the most prominent and widely utilized method for constructing the bicyclo[2.2.1]heptane core. wikipedia.orgbenchchem.com This Nobel Prize-winning pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with an alkene (the dienophile) to form a six-membered ring. wikipedia.org Its power lies in the simultaneous formation of two carbon-carbon bonds, reliably establishing the bicyclic structure with a high degree of predictability. wikipedia.org
The most direct synthesis of this compound is achieved through the Diels-Alder reaction between cyclopentadiene (B3395910), serving as the diene, and allyl alcohol, the dienophile. Cyclopentadiene is a common precursor in the industrial production of various norbornene derivatives. wikipedia.org The reaction joins the four-carbon π-system of cyclopentadiene with the two-carbon π-system of allyl alcohol to create the characteristic bridged cyclohexene (B86901) ring of the norbornene skeleton.
Similarly, derivatives can be synthesized using substituted allyl compounds. For instance, the reaction of cyclopentadiene with para-substituted allyl benzoates yields the corresponding para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates. researchgate.net
The Diels-Alder reaction is a concerted, pericyclic reaction, meaning it proceeds through a single cyclic transition state without the formation of an intermediate. wikipedia.orgbibliotekanauki.pl A key feature of this reaction is its stereoselectivity, which gives rise to two principal diastereomers: the endo and exo isomers. This stereoisomerism results from the orientation of the dienophile's substituent (in this case, the hydroxymethyl group) relative to the diene's π-system in the transition state. wikipedia.org
Endo Isomer : The substituent on the dienophile is oriented towards the developing π-bond of the diene. This is often the kinetically favored product due to secondary orbital interactions between the substituent and the diene system. wikipedia.org
Exo Isomer : The substituent is oriented away from the diene's π-system. This isomer is typically more sterically favored and is therefore the thermodynamically more stable product. sci-hub.se
The ratio of endo to exo products can be influenced by several factors. While the endo product often forms faster (kinetic control), the exo product is more stable. sci-hub.se Reaction conditions such as temperature, reaction time, and the presence of Lewis acid catalysts can be manipulated to favor one isomer over the other. sci-hub.se For example, thermal cycloadditions of certain dienophiles with cyclopentadiene can produce a mixture of exo and endo products, while the presence of a Lewis acid like aluminum chloride can invert the stereoselectivity. sci-hub.se Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the transition states and activation energies, confirming that these reactions are highly stereoselective. bibliotekanauki.pl
| Factor | Influence on Stereoselectivity | Description |
| Kinetic vs. Thermodynamic Control | Affects the dominant isomer | The endo product is typically favored under kinetic control (lower temperatures, shorter reaction times) due to stabilizing secondary orbital interactions in the transition state. The more stable exo product is favored under thermodynamic control (higher temperatures, longer reaction times), which allows for equilibration via a retro-Diels-Alder reaction. sci-hub.se |
| Lewis Acid Catalysis | Can enhance selectivity and reaction rate | Lewis acids coordinate to the dienophile, lowering the energy of the LUMO and often increasing the preference for one transition state over the other, which can alter the endo/exo ratio. sci-hub.se |
| Steric Hindrance | Generally favors the exo product | Bulky substituents on either the diene or dienophile can disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo isomer. |
| Solvent | Can influence transition state polarity | The polarity of the solvent can have a modest effect on the reaction rate and the stereochemical outcome by differentially stabilizing the transition states. |
Other Established Synthetic Pathways to the Norbornene Skeleton
While the Diels-Alder reaction is the most common route, other pathways to the norbornene skeleton exist. These methods often involve different types of cycloadditions or polymerization reactions. For example, hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, can produce nitrogen- or oxygen-containing bicyclic analogs. wikipedia.orggoogle.com The aza-Diels-Alder reaction between cyclopentadiene and imine derivatives is a notable example that leads to the formation of 2-azabicyclo[2.2.1]hept-5-ene structures. core.ac.uk
Furthermore, certain polymerization techniques can yield backbones containing the norbornene unit. A nickel-catalyzed reaction can combine vinylic addition polymerization with a ring-opening of the norbornene structure via β-carbon elimination to produce a novel polynorbornene skeleton. rsc.org
Advanced and Stereoselective Synthesis of this compound Isomers
Modern synthetic chemistry seeks not only to create molecules but to control their three-dimensional structure with precision. For this compound, this translates to methods that can selectively produce a single desired stereoisomer.
Organocatalytic Approaches for Asymmetric Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. scienceopen.com This approach avoids the use of often toxic or expensive metal-based catalysts. In the context of the Diels-Alder reaction, chiral organocatalysts can create a chiral environment around the reactants, guiding the formation of one enantiomer over the other.
A prominent example involves the use of a chiral imidazolidinone catalyst, a type of catalyst popularized by MacMillan. scienceopen.comrsc.org This catalyst can be used in the asymmetric Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated aldehyde, such as trans-cinnamaldehyde. The reaction proceeds with high enantioselectivity. The resulting aldehyde can then be reduced to the corresponding alcohol, yielding an enantiomerically enriched bicyclo[2.2.1]hept-5-en-yl)methanol derivative. rsc.org These reactions are often performed in the presence of an acid co-catalyst. rsc.org
| Catalyst System | Reactants | Product Type | Key Outcome |
| Chiral Imidazolidinone / Acid | Cyclopentadiene, trans-Cinnamaldehyde | Chiral Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | The reaction produces the Diels-Alder adduct with high enantiomeric excess. The aldehyde product can be subsequently reduced to the chiral alcohol. rsc.org |
Enantioselective Approaches to Functionalized Bicyclo[2.2.1]heptanes
The development of enantioselective methods to access functionalized bicyclo[2.2.1]heptane scaffolds is crucial for the synthesis of biologically significant molecules. rsc.orgnih.gov One prominent strategy involves an organocatalytic formal [4+2] cycloaddition reaction, which allows for the rapid synthesis of a variety of functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.org This approach is noted for its mild, metal-free, and operationally simple conditions, yielding products with excellent enantioselectivity. rsc.org
Another effective method is the sequential Diels-Alder reaction followed by a rearrangement sequence. nih.govacs.org When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, it can produce functionalized bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.govacs.org For instance, the synthesis of (+)-herbanone, a bicyclo[2.2.1]heptanone derivative, has been achieved with an enantiomeric ratio of up to 96.5:3.5 using this technique. nih.govacs.org The structural and chiral integrity of the initial product is maintained throughout the rearrangement, making it a reliable method for constructing enantiomerically enriched bicyclo[2.2.1]heptanones. acs.org
These asymmetric strategies provide key building blocks that are structurally related to this compound, and the principles can be adapted for its enantioselective synthesis and the synthesis of its derivatives.
Synthesis of Optically Active Norbornenylmethanol
The synthesis of optically active norbornenylmethanol, a chiral variant of this compound, has been accomplished through a diene synthesis route. This approach utilizes the Diels-Alder reaction between cyclopentadiene and an acrylic acid menthyl ester. The menthyl group serves as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition to produce an optically active norbornene derivative, which can then be converted to the target optically active alcohol.
Synthesis of Functionalized Derivatives of this compound
The Mannich reaction provides a convenient and effective pathway for producing nitrogen-containing derivatives of this compound. This one-pot, three-component reaction involves the aminomethylation of the starting alcohol with an aldehyde (like formaldehyde) and a secondary amine. These resulting Mannich bases are of interest due to the presence of two pharmacophoric fragments: a nitrogen-containing group and the norbornene carbon framework.
A series of new aminomethoxy derivatives of norbornene have been synthesized through the one-pot Mannich reaction of this compound with formaldehyde (B43269) and various secondary amines. The reaction is typically conducted in benzene (B151609) at a temperature of 78–80°C for 4–5 hours. The molar ratio of the reactants, this compound to formaldehyde to secondary amine, is generally maintained at 1:2:1. This method has been successfully used with a range of secondary amines, leading to the corresponding Mannich bases in moderate to good yields.
| Secondary Amine | Resulting Mannich Base Product | Yield (%) |
|---|---|---|
| Diethylamine | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)diethylamine | Data not available |
| Dipropylamine | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)dipropylamine | Data not available |
| Dibutylamine | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)dibutylamine | Data not available |
| Dipentylamine | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)dipentylamine | 71 |
| Dihexylamine | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)dihexylamine | Data not available |
| Piperidine | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)piperidine | Data not available |
| Morpholine | 4-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)morpholine | Data not available |
| Azepane | 1-(((Bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)azepane | Data not available |
The composition and structure of the synthesized Mannich bases are rigorously confirmed using a suite of analytical techniques. nih.govnrfhh.com These include elemental analysis, mass spectrometry, and various spectroscopic methods such as Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy. nih.gov For instance, the ¹H NMR spectrum of 1-(((bicyclo[2.2.1]hept-5-en-2-yl)methoxy)methyl)dipentyl-pentane-1-amine shows characteristic signals corresponding to the protons in the norbornene ring and the newly introduced aminomethoxy group. The stereochemical aspects of related bicyclo[2.2.1]heptane systems have been successfully elucidated using advanced techniques like 2D NMR analysis, which can establish the relative configuration of the substituents. nih.gov
Functionalized esters of this compound, such as its acrylate (B77674) derivative, are valuable monomers for polymerization. google.com Bicyclo[2.2.1]hept-5-en-2-ylmethyl acrylate can be produced via the pyrolysis of bicyclo[2.2.1]hept-5-en-2-methyl bicyclo[2.2.1]hept-5-en-2-carboxylate at temperatures ranging from approximately 180°C to 360°C. google.com
The synthesis of related chloro-substituted bicyclic structures often involves the use of chloro-functionalized dienophiles in Diels-Alder reactions. For example, α-chloroacrylonitrile has been employed as a ketene (B1206846) equivalent in cycloaddition reactions to produce chloro-substituted bicyclic intermediates, demonstrating a viable strategy for incorporating a chloro-acryl functionality into the bicyclic framework. researchgate.net
Synthesis of Silicon-Containing Norbornene-Type Monomers
The incorporation of silicon into norbornene-type monomers is a key strategy for creating polymers with high gas permeability. researchgate.netineosopen.org The primary method for synthesizing these monomers is the Diels-Alder [4π+2π]-cycloaddition reaction between a silicon-substituted ethylene (B1197577) or acetylene (B1199291) and cyclopentadiene (CPD) or its dimer, dicyclopentadiene (B1670491) (DCPD). researchgate.net This reaction typically yields a mixture of endo and exo isomers, with the exo-isomer generally being more reactive in subsequent polymerization reactions, leading to polymers with higher molecular weights. researchgate.netineosopen.org
A variety of silicon-containing substituents can be introduced. For instance, the hydrosilylation of vinyl-addition poly(5-vinyl-2-norbornene) (PVNB) with silanes like pentamethyldisiloxane, catalyzed by rhodium or platinum complexes, offers a route to silicon-containing polynorbornenes. rsc.org While traditional catalysts can lead to insoluble products, N-heterocyclic carbene (NHC) platinum complexes have been shown to produce soluble polymers with high conversion rates. rsc.org
Another approach involves the synthesis of norbornene monomers with oligosilane cluster pendant groups. rsc.org This can be achieved through a multi-step synthesis starting from the cleavage of a terminal trimethylsilyl (B98337) group, followed by the introduction of an alkyl spacer and subsequent esterification with exo-5-norbornenecarboxylic acid. rsc.org These silicon cluster-containing monomers can then be polymerized via ring-opening metathesis polymerization (ROMP) to yield high molecular weight polymers. rsc.orgacs.org
The reactivity of the silicon-containing norbornene monomers in polymerization is influenced by the nature of the silicon substituent. The introduction of bulky trimethylsilyl (Me3Si) groups generally increases gas permeability in the resulting polymers. ineosopen.org The synthesis of block copolymers from these monomers can be achieved through living ROMP catalyzed by ruthenium carbene complexes. acs.org
| Reactants | Catalyst/Conditions | Product | Key Findings | Reference |
| Silicon-substituted ethylenes/acetylenes, Cyclopentadiene (CPD) or Dicyclopentadiene (DCPD) | Diels-Alder [4π+2π]-cycloaddition | Silicon-substituted norbornene (NB) and norbornadiene (NBD) monomers | Key method for Si-containing NB monomers; produces endo/exo isomers. researchgate.net | researchgate.net |
| Vinyl-addition poly(5-vinyl-2-norbornene) (PVNB), Pentamethyldisiloxane | (NHC)Pt-complexes | Soluble silicon-containing vinyl-addition polynorbornenes | (NHC)Pt-catalysts provide high selectivity and conversion (>90%) for soluble polymers. rsc.org | rsc.org |
| Bicyclo[2.2.2]octasilane precursor, 1-bromo-4-(t-butyldimethylsilyloxy)butane, exo-5-norbornenecarboxylic acid | Multi-step synthesis including Steglich esterification | Norbornene monomer with a bicyclo[2.2.2]octasilane pendant group | Enables synthesis of polymers with oligosilane cluster pendants via ROMP. rsc.org | rsc.org |
| Silicon-containing norbornene derivatives | Ruthenium carbene complex | Block copolymers | Living ROMP allows for the synthesis of well-defined block copolymers. acs.org | acs.org |
Preparation of Norbornene Thiolactone Derivatives
Norbornene thiolactone derivatives combine the advantageous properties of the norbornene backbone with the reactivity of the thiolactone group, making them suitable for various polymerization techniques. A common synthetic route involves the reaction of exo-5-norbornene-2-methanol (B13455279) with a thiolactone-containing molecule. alfa-chemistry.com
For example, a norbornene thiolactone monomer was synthesized from exo-5-norbornene-2-methanol and thiolactone isocyanate in the presence of dibutyltin (B87310) dilaurate (DBTL) as a catalyst. alfa-chemistry.com This monomer was then successfully used in both amine-thiol-ene (ATE) and free radical polymerization (FRP). alfa-chemistry.com Another derivative was prepared through an esterification reaction between exo-5-norbornene-2-methanol and a carboxylic acid-functionalized thiolactone, using dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP). alfa-chemistry.com
The thiol-norbornene reaction is a versatile "click" chemistry approach used to form hydrogels. nih.govnih.gov Norbornene-functionalized polyethylene (B3416737) glycol (PEG) can be crosslinked with thiol-containing molecules, such as dithiothreitol (B142953) (DTT), under UV light in the presence of a photoinitiator. nih.govnih.gov This method allows for the creation of hydrogels with tunable mechanical properties. nih.gov
| Reactants | Catalyst/Conditions | Product | Key Findings | Reference |
| exo-5-Norbornene-2-methanol, Thiolactone isocyanate | Dibutyltin dilaurate (DBTL) | Norbornene thiolactone monomer (M1) | The monomer is suitable for amine-thiol-ene (ATE) and free radical polymerization (FRP). alfa-chemistry.com | alfa-chemistry.com |
| exo-5-Norbornene-2-methanol, Carboxylic acid-functionalized thiolactone | Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | Norbornene thiolactone derivative (Compound 2) | Esterification yields a transparent oil product. alfa-chemistry.com | alfa-chemistry.com |
| Norbornene-functionalized PEG, Dithiothreitol (DTT) | Photoinitiator, UV light | Thiol-norbornene hydrogel | Allows for the formation of hydrogels with tunable stiffness. nih.govnih.gov | nih.govnih.gov |
Synthesis of Norbornene Derivatives Bearing Carbocyclic Substituents
The synthesis of norbornene derivatives with carbocyclic substituents often utilizes the Diels-Alder reaction as a key step. researchgate.netresearchgate.net Cyclopentadiene is reacted with α-olefins that contain electron-withdrawing groups to form the desired norbornene adducts. researchgate.net These monomers can then be copolymerized, for example, with maleic anhydride, using free-radical polymerization. researchgate.net
A notable application of this methodology is in the synthesis of carbocyclic nucleoside analogues. researchgate.netppor.az For instance, purine (B94841) nucleoside analogues have been synthesized where the purine base is constructed onto an amino group attached to the norbornene scaffold. researchgate.net The amino group itself can be introduced via a Curtius rearrangement. researchgate.net In one example, [(1R,2S,3S,4S)-3-(6-Chloro-9H-purin-9-yl)bicyclo[2.2.1]hept-5-en-2-yl]methanol demonstrated moderate activity against Coxsackie virus B3. researchgate.netppor.az
The synthesis of these complex molecules can be achieved through linear synthesis pathways. researchgate.net For example, thymine (B56734) analogues have been prepared starting from methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate via a Michael addition of the thymine salt. researchgate.net
| Reactants | Key Reaction Step | Product | Key Findings | Reference |
| Cyclopentadiene, α-Olefins with electron-withdrawing groups | Diels-Alder cycloaddition | Norbornene derivatives with functional groups | Facile synthesis of monomers for subsequent copolymerization. researchgate.net | researchgate.net |
| Norbornene derivatives | Curtius rearrangement, Linear synthesis | Purine nucleoside analogues | Synthesis of biologically active carbocyclic nucleosides. researchgate.net | researchgate.net |
| Methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, Thymine salt | Michael addition | Thymine analogues of norbornene | The yield and isomer ratio depend on the base used. researchgate.net | researchgate.net |
| Bicyclo[2.2.1]hept-5-en-2-yl benzoate | Hydroboration | Carbocyclic nucleoside analogues | A route to prepare novel carbocyclic nucleosides. cas.cz | cas.cz |
Bromo-substituted Norbornene Derivatives
The synthesis of bromo-substituted norbornene derivatives is achieved through various bromination reactions of the norbornene core. The reaction conditions, such as temperature, can significantly influence the product distribution and stereochemistry. researchgate.netbeilstein-journals.org
Electrophilic addition of bromine to norbornene derivatives can lead to a mixture of addition products. researchgate.netbeilstein-journals.org For example, the bromination of endo-7-bromonorbornene at different temperatures yields various tribromo-bicyclo[2.2.1]heptane isomers. researchgate.netbeilstein-journals.org The mechanism can involve the formation of a bromonium cation, which may undergo rearrangement. researchgate.net At higher temperatures, radical addition of bromine can become the dominant pathway. researchgate.net
The reactivity of bromoalkyl-substituted norbornenes in vinyl-addition polymerization is influenced by the position of the bromine atom relative to the norbornene double bond; a closer proximity generally leads to lower reactivity. nih.gov Despite this, high-molecular-weight homopolymers of bromoalkyl norbornenes can be synthesized by carefully selecting the catalyst and polymerization conditions. nih.gov
Photoinitiated substitution reactions of bromonorbornenes with anions like Me3Sn- and Ph2P- in liquid ammonia (B1221849) have also been reported to proceed with good yields. nih.gov
| Reactant | Reagent/Conditions | Product(s) | Key Findings | Reference |
| endo-7-Bromonorbornene | Bromine, varying temperatures | Mixture of tribromo-bicyclo[2.2.1]heptane isomers | Product distribution is temperature-dependent; involves electrophilic and radical mechanisms. researchgate.netbeilstein-journals.org | researchgate.netbeilstein-journals.org |
| Dichloro-norbornene | Bromine | Norbornane (B1196662) derivative (at low temp), Dibromo compound (at high temp) | Ionic addition with anchimeric assistance at low temperatures; radical addition dominates at higher temperatures. researchgate.net | researchgate.net |
| Bromoalkyl-substituted norbornenes | Vinyl-addition polymerization catalysts | High-molecular-weight homopolymers | Monomer reactivity depends on the linker length between the bromine and the norbornene ring. nih.gov | nih.gov |
| anti-7-Bromobenzonorbornadiene, syn-7-Bromonorbornene | Me3Sn- or Ph2P- anions, liquid ammonia, photoinitiation | Substitution products | Good yields of substitution are achieved via an electron transfer mechanism. nih.gov | nih.gov |
Iii. Chemical Transformations and Reaction Mechanisms of Bicyclo 2.2.1 Hept 5 En 2 Ylmethanol
Reactions Involving the Hydroxyl Group
The primary alcohol functional group in Bicyclo[2.2.1]hept-5-en-2-ylmethanol readily participates in reactions characteristic of alcohols, such as esterification, etherification, and oxidation.
Esterification is a common transformation of this compound, yielding esters with applications in various fields, including fragrance chemistry. google.com The reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For instance, the commercially available Bicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297) is a product of esterification. Another documented example is the formation of 2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester from the reaction with propenoic acid. magic.econih.gov These reactions convert the polar hydroxyl group into a less polar ester group, modifying the compound's physical and chemical properties.
Etherification, the conversion of the hydroxyl group to an ether, is another key reaction pathway for this compound. elsevierpure.com
Table 1: Examples of Esterification Reactions
| Starting Alcohol | Reagent | Product Name |
|---|---|---|
| This compound | Acetic Anhydride/Acid | Bicyclo[2.2.1]hept-5-en-2-yl acetate |
| This compound | Propenoic Acid | 2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester magic.econih.gov |
The primary hydroxyl group of this compound can be oxidized to the corresponding aldehyde, Bicyclo[2.2.1]hept-5-en-2-carbaldehyde, or further to the carboxylic acid, Bicyclo[2.2.1]hept-5-en-2-carboxylic acid. The choice of oxidizing agent determines the final product. While specific studies on the direct oxidation of this compound are not detailed in the provided results, the oxidation of related norbornene structures is well-documented. For example, Swern oxidation has been successfully used to convert Bicyclo[2.2.1]hept-5-ene-2,3-diol into Bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.comresearchgate.net This demonstrates the susceptibility of hydroxyl groups on the bicycloheptene framework to oxidation. mdpi.comresearchgate.net Similarly, the related compound Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol can undergo oxidation reactions. cymitquimica.com
Table 2: Representative Oxidation of a Related Norbornene Diol
| Starting Material | Reagent | Product |
|---|
Reactions at the Double Bond (Norbornene Moiety)
The strained double bond within the norbornene ring system is a site of high reactivity, readily undergoing addition reactions. cymitquimica.com
The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. cymitquimica.com This reaction converts this compound into its saturated analog, Bicyclo[2.2.1]heptan-2-ylmethanol. This transformation is demonstrated in the synthesis of saturated carbocyclic nucleoside analogues, where the bicyclo[2.2.1]hept-5-ene ring is hydrogenated using a palladium catalyst to yield the corresponding saturated bicyclo[2.2.1]heptane structure. researchgate.net
Table 3: Hydrogenation of the Norbornene Moiety
| Starting Material | Catalyst | Product |
|---|---|---|
| This compound | Palladium (Pd) on Carbon | Bicyclo[2.2.1]heptan-2-ylmethanol |
The double bond of the norbornene moiety is susceptible to electrophilic attack. cymitquimica.com Halogenation, such as bromination, is a typical electrophilic addition reaction. google.com During the bromination of related 7-substituted norbornene derivatives, transannular neighboring group participation can occur, leading to rearranged products. rsc.org The stereochemistry of substituents on the ring can significantly influence the regio- and stereocontrol of these additions. capes.gov.br
Table 4: General Electrophilic Addition
| Starting Moiety | Reagent Type | Reaction | Product Type |
|---|---|---|---|
| Norbornene Double Bond | Electrophile (e.g., Br₂) | Electrophilic Addition | Dihalogenated Bicyclo[2.2.1]heptane derivative |
Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the norbornene ring. This reaction is often catalyzed by transition metals, such as platinum. Norbornene derivatives, including those structurally similar to this compound, are used in studies of hydrosilylation catalysis. For example, norbornene-functionalized silica (B1680970) nanoparticles have been used to create temperature-triggered hydrosilylation catalysts. nih.gov The reactivity of the norbornene double bond towards hydrosilylation is a key aspect of these systems. nih.govresearchgate.net
Table 5: Hydrosilylation of Norbornene Derivatives
| Norbornene Derivative | Hydrosilane | Catalyst | Application |
|---|---|---|---|
| [(5-bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane | Hydrosilanes | Platinum complexes | Study of catalyst latency nih.govresearchgate.net |
Cycloaddition Reactions (excluding Diels-Alder for main scaffold formation)
The alkene moiety within the bicyclo[2.2.1]hept-5-ene system is amenable to various cycloaddition reactions beyond the Diels-Alder reaction used for the core's synthesis. A significant class of such reactions is the 1,3-dipolar cycloaddition. researchgate.net These reactions are valuable for the construction of heterocyclic rings fused to the bicyclic framework.
Notably, the reaction of nitrile oxides with unsymmetrically substituted norbornenes, including those with functionalities at the C-2 position, proceeds with complete stereoselectivity. The 1,3-dipole consistently approaches from the less sterically hindered exo-face of the bicyclic system. researchgate.net This results in the exclusive formation of exo-cycloadducts. However, the regioselectivity of these cycloadditions can vary, leading to mixtures of regioisomers in some cases. researchgate.net For instance, the cycloaddition of nitrile oxides to norbornene derivatives bearing an acrylate (B77674) moiety has been shown to be completely site-selective, with the reaction occurring exclusively at the norbornene double bond, and highly exo-selective. researchgate.net
The strain of the double bond in the norbornene system enhances its reactivity as a dipolarophile. fu-berlin.de This has been exploited in strain-promoted 1,3-dipolar cycloadditions, such as the reaction between an azide (B81097) and the strained alkene of a norbornene derivative, which can proceed even at room temperature to form a triazoline linkage. nih.gov
Another example of cycloaddition is the ruthenium-catalyzed [2+2] cycloaddition of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivatives with unsymmetrical alkynes. While these reactions can produce cycloadducts in high yields, they often exhibit modest regioselectivity. cdnsciencepub.com
A summary of representative 1,3-dipolar cycloaddition reactions with norbornene derivatives is presented below:
| Dipole | Dipolarophile | Product Type | Selectivity | Reference |
| Nitrile Oxide | Unsymmetrically substituted norbornenes | Tricyclic isoxazolines | Complete exo-stereoselectivity, variable regioselectivity | researchgate.net |
| Nitrile Oxide | Norbornene with acrylate moiety | Tricyclic isoxazolines | Complete site-selectivity, good exo-selectivity | researchgate.net |
| Azide | Norbornene derivative | Triazoline | Strain-promoted | nih.gov |
Nucleophilic Substitution and Ring-Opening Reactions
Epoxides derived from this compound are valuable intermediates for the introduction of new functionalities. The ring-opening of these epoxides with nucleophiles, such as amines, is a key transformation for synthesizing amino alcohol derivatives. These reactions can be performed under metal- and solvent-free conditions, for example, mediated by acetic acid, to yield β-amino alcohols with high regioselectivity. rsc.org
The mechanism of epoxide ring-opening can be influenced by the reaction conditions. Under basic or neutral conditions (strong nucleophile), the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. researchgate.netyoutube.com In contrast, under acidic conditions (weak nucleophile), the reaction can proceed via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge in the transition state. researchgate.netyoutube.com The interaction between tertiary amines and hydroxyl-containing compounds can facilitate the ring-opening of epoxides. rsc.org
The general regioselectivity of epoxide ring-opening with amines is summarized in the table below:
| Reaction Condition | Nucleophile | Site of Attack | Mechanism | Reference |
| Basic/Neutral | Strong (e.g., R-NH₂) | Less substituted carbon | SN2 | researchgate.netyoutube.com |
| Acidic | Weak (e.g., R-NH₂) | More substituted carbon | SN1-like | researchgate.netyoutube.com |
The strained nature of the bicyclo[2.2.1]hept-5-ene skeleton makes it susceptible to C-C bond cleavage under certain reductive conditions. This type of reaction can be a powerful tool for skeletal diversification, providing access to different cyclic and acyclic frameworks. For example, novel reductive C-C bond cleavage reactions have been utilized in the synthesis of carbocyclic nucleoside precursors from bicyclo[2.2.1]hept-5-ene derivatives. researchgate.net
Domino reactions involving the formation of multiple C-C bonds and the cleavage of a C-C bond within a bicyclo[2.2.1]heptene system have been reported, often catalyzed by transition metals like nickel. acs.org
Rearrangement Reactions
The bicyclo[2.2.1]heptane core is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group, typically driven by the formation of a more stable carbocation intermediate. wikipedia.orgnptel.ac.in These rearrangements are common in bicyclic systems and can be initiated under acidic conditions or during solvolysis reactions. nptel.ac.incore.ac.uk
For example, the acid-catalyzed dehydration of isoborneol (B83184) to camphene (B42988) is a classic illustration of a Wagner-Meerwein rearrangement. wikipedia.orgcore.ac.uk Such rearrangements can also be observed in more complex systems, leading to ring expansion or contraction. For instance, treatment of a substituted bicyclo[2.2.1]heptan-2-ol with a superacid can lead to ring expansion. The study of these rearrangements has been crucial in understanding the nature of carbocation intermediates. core.ac.uk
The pinacol (B44631) rearrangement is another important rearrangement reaction that can occur in derivatives of this compound. This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. msu.edumasterorganicchemistry.com The driving force for the pinacol rearrangement is the formation of a stable protonated ketone, which is more stable than the carbocation intermediates typically formed in Wagner-Meerwein rearrangements. nptel.ac.in
This rearrangement can be extended to systems where the migrating group is part of a strained ring, leading to ring expansion. masterorganicchemistry.com For example, pinacol-type rearrangements have been used to transform 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols into bicyclo[3.2.1]oct-6-en-2-ones, demonstrating the migration of an unsaturated bridge. acs.org Extended pinacol rearrangements across sp³-sp³ bonds have also been reported, providing a means for significant skeletal reorganization. cdnsciencepub.com
A comparison of key features of Wagner-Meerwein and Pinacol rearrangements is provided below:
| Rearrangement Type | Starting Material | Key Intermediate | Driving Force | Typical Product | References |
| Wagner-Meerwein | Alcohols, halides | Carbocation | Formation of a more stable carbocation | Rearranged alkene or substitution product | wikipedia.orgnptel.ac.incore.ac.uk |
| Pinacol | 1,2-Diol | Carbocation | Formation of a stable protonated ketone/aldehyde | Ketone or aldehyde | nptel.ac.inmsu.edumasterorganicchemistry.com |
Iv. Polymer Chemistry and Materials Science Applications
Monomer Synthesis for Polymerization
The inherent reactivity of the hydroxyl group and the double bond in bicyclo[2.2.1]hept-5-en-2-ylmethanol allows for its modification into a wide array of norbornene-type monomers with specific functionalities. These tailored monomers are crucial for the synthesis of polymers with desired thermal, mechanical, and optical properties.
Norbornene-Type Monomers with Specific Functionalities
The synthesis of functionalized norbornene-type monomers from this compound often involves standard organic transformations of the primary alcohol. For instance, esterification reactions with various acid chlorides or anhydrides can introduce a range of functional groups. An example is the synthesis of 5-{[(3,5-di-t-butyl-4-hydroxy-benzoyl)oxy]methyl}-2-norbornene (BHBN), a monomer designed for specific applications. uh.edu Similarly, reaction with acrylic acid or its derivatives can yield norbornene acrylates, suitable for different polymerization methods. sigmaaldrich.com
The hydroxyl group can also be converted to other functionalities. For example, it can be used as a handle to attach larger and more complex moieties, such as carbazole (B46965) derivatives, to create monomers for electro-optical materials. bu.edu.eg Furthermore, the reaction with isocyanates can lead to carbamate-functionalized monomers, as demonstrated in the synthesis of 5-norbornenemethyl (2-oxotetrahydrothiophen-3-yl) carbamate, which incorporates a thiolactone unit.
The versatility of this compound as a monomer precursor is further highlighted by its use in the preparation of monomers for the synthesis of biomimetic polymers. For instance, it is a starting material in the multi-step synthesis of 5-norbornene-2-(N-methyl)-phthalimide, a protected amino-functionalized monomer. mdpi.com This monomer can then be polymerized and deprotected to yield a polymer with primary amine functionalities, mimicking natural polymers like chitosan. mdpi.com
The table below summarizes some examples of functionalized norbornene-type monomers derived from this compound.
| Monomer Name | Functional Group | Synthetic Precursor | Potential Application |
| 5-{[(3,5-di-t-butyl-4-hydroxy-benzoyl)oxy]methyl}-2-norbornene (BHBN) uh.edu | Hindered Phenol Ester | This compound | Stabilized Polymers |
| 5-Norbornene-2-acrylic acid sigmaaldrich.com | Acrylate (B77674) | This compound | Crosslinkable Polymers |
| Carbazole-functionalized norbornene-dicarboximide bu.edu.eg | Carbazole | (Intermediate from) this compound | Electro-optic Materials |
| 5-Norbornenemethyl (2-oxotetrahydrothiophen-3-yl) carbamate | Thiolactone Carbamate | This compound | Modifiable Polymers |
| 5-Norbornene-2-(N-methyl)-phthalimide mdpi.com | Protected Amine | 5-norbornene-2-methylamine | Biomimetic Polymers |
Polymerization Techniques Utilizing this compound Derivatives
Derivatives of this compound are amenable to polymerization through two primary routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The choice of polymerization technique significantly influences the structure of the polymer backbone and, consequently, its properties.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization method for strained cyclic olefins like norbornene derivatives, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. nih.gov This technique proceeds via the cleavage and reformation of carbon-carbon double bonds, leading to polymers with unsaturated backbones.
The polymerization of monomers derived from this compound through ROMP allows for the synthesis of polymers with a wide range of functionalities incorporated into the side chains. For instance, the ROMP of ester-functionalized norbornadiene monomers, which can be synthesized from precursors related to this compound, has been extensively studied. nih.gov These polymerizations, particularly with third-generation Grubbs catalysts, can proceed in a living manner, offering excellent control over polymer molecular weight and achieving narrow polydispersity indices (PDI). nih.govnii.ac.jp
The table below presents some representative data for polymers synthesized via ROMP from norbornene derivatives.
| Monomer | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Carbazole-functionalized norbornene-dicarboximide | Grubbs 3rd Gen. | 26,800 | 1.11 | 117 | bu.edu.eg |
| Diester of cis-5-norbornene-exo-2,3-dicarboxylic acid with (-)-Menthol | Grubbs 2nd Gen. | 457,000 | 2.2 | N/A | nih.gov |
| Diester of cis-5-norbornene-exo-2,3-dicarboxylic acid with (-)-Borneol | Grubbs 2nd Gen. | 469,000 | 2.1 | N/A | nih.gov |
| 5-Norbornene-2-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd Gen. | Varies with [M]/[I] | 1.18–1.25 | N/A | mdpi.com |
Polymers derived from the ROMP of functionalized norbornenes can be utilized as soluble or solid-phase supports and scavengers in organic synthesis. The polymer backbone provides a handle for the attachment of reagents or for the sequestration of excess reactants or byproducts, simplifying purification processes.
For example, polymers bearing hydroxyl or amine functionalities, which can be derived from this compound, can be used as polymeric supports for catalysts or as scavengers for electrophiles. The use of polymer-supported reagents and scavengers is a cornerstone of combinatorial chemistry and high-throughput synthesis. Polystyrene has traditionally been a common core resin for solid-phase synthesis. peptide.compeptide.com However, polynorbornene-based resins offer an alternative with potentially different swelling properties and chemical stabilities.
The polymerization of functionalized norbornene monomers has also driven the development of more robust and efficient ROMP catalysts. The tolerance of these catalysts to various functional groups is crucial for the successful polymerization of monomers like those derived from this compound.
Grubbs catalysts, particularly the second and third generations, have shown remarkable activity and functional group tolerance in the ROMP of a wide range of norbornene derivatives. nih.gov Research has focused on understanding the mechanism and kinetics of these catalysts with functionalized monomers to optimize polymerization conditions and achieve better control over polymer architecture. nih.gov For instance, studies have shown that the stereochemistry (endo vs. exo) of substituents on the norbornene monomer can significantly impact the rate of polymerization.
Vinyl-Addition Polymerization
In contrast to ROMP, vinyl-addition polymerization of norbornene derivatives proceeds through the opening of the double bond without breaking the bicyclic ring structure. This results in a saturated polymer backbone composed of repeating bicyclic units. This type of polymerization is typically catalyzed by late transition metal complexes, such as those based on palladium. rsc.orgresearchgate.netrsc.org
Polymers obtained through vinyl-addition polymerization of this compound derivatives generally exhibit high glass transition temperatures (Tg) and excellent thermal stability due to their rigid, saturated backbones. rsc.org The properties of these polymers can be tailored by copolymerizing different functionalized norbornene monomers. For example, the copolymerization of various alkyl and aryl-substituted norbornenes, which can be synthesized from this compound, allows for the tuning of the polymer's thermal properties. rsc.org
The living nature of some vinyl-addition polymerization systems allows for the synthesis of well-defined block copolymers, further expanding the range of accessible materials. acs.org
The following table provides examples of polymers synthesized via vinyl-addition polymerization.
| Monomer(s) | Catalyst System | Mn,LS ( kg/mol ) | PDI (Đ) | Reference |
| Butylnorbornene (BuNB) | (t-Bu3P)PdMeCl / [Li(OEt2)2.5]B(C6F5)4 | 44.8 | 1.11 | acs.org |
| Benzylnorbornene (BnNB) | (t-Bu3P)PdMeCl / [Li(OEt2)2.5]B(C6F5)4 | 48.0 | 1.18 | acs.org |
| PolyBuNB-b-polyHFANB | (t-Bu3P)PdMeCl / [Li(OEt2)2.5]B(C6F5)4 | 56.9 | 1.16 | acs.org |
| PolyBnNB-b-polyPFBnNB | (t-Bu3P)PdMeCl / [Li(OEt2)2.5]B(C6F5)4 | N/A | 1.28 | acs.org |
Copolymerization with Ethylene (B1197577) and Other Monomers
This compound and its derivatives can be copolymerized with other monomers, most notably ethylene, to produce cyclic olefin copolymers (COCs). These materials combine the advantageous properties of polynorbornenes, such as high glass transition temperature (Tg) and optical clarity, with the processability of polyolefins.
The copolymerization is typically achieved using transition metal catalysts, similar to those used for homopolymerization, including systems based on zirconium (e.g., zirconocene/MAO), cobalt, and nickel. hhu.de The incorporation of the bulky, polar norbornene monomer into the polyethylene (B3416737) chain disrupts the crystal packing, resulting in an amorphous copolymer with unique properties. These copolymers are known for their excellent transparency, low birefringence, high thermal stability, and good chemical resistance.
Copolymerization can also be performed with other cyclic olefins or functional monomers. researchgate.netresearchgate.net For example, copolymerization of norbornene derivatives with ω-6-hexadecenlactone using ruthenium catalysts via ROMP has been reported, yielding copolyesters with high thermal stability. researchgate.net The inclusion of the norbornene units into the polyester (B1180765) backbone effectively modifies the material's properties, such as its melting temperature. researchgate.net This strategy allows for the creation of a wide array of copolymers with properties that can be finely tuned by adjusting the comonomer feed ratio and the catalyst system.
Reversible Deactivation Radical Polymerization (e.g., RAFT)
While coordination-insertion polymerization is the dominant method for norbornene derivatives, Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer pathways to well-defined polymer architectures. nih.gov However, the direct RAFT polymerization of norbornene monomers themselves is not typical. Instead, the norbornenyl group is often incorporated into a RAFT agent or a monomer that is readily polymerizable by RAFT, such as styrene (B11656) or acrylates.
For instance, a RAFT agent functionalized with a norbornene moiety, 4-({[2-exo]-bicyclo[2.2.1]hept-5-en-2-ylmethoxy}methyl)benzyl butyl carbonotrithioate, has been synthesized. mdpi.comresearchgate.net This agent allows for the synthesis of polymers like polystyrene with a terminal norbornenyl group. mdpi.com This terminal group can then participate in subsequent "click" chemistry reactions, such as the inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized polymer, to create block copolymers or other complex architectures. mdpi.com This approach combines the control offered by RAFT polymerization with the versatile reactivity of the norbornene functional group derived from this compound.
Structure-Property Relationships in Polynorbornenes
The physical and chemical properties of polynorbornenes derived from this compound are intrinsically linked to their unique molecular structure, which is characterized by a rigid main chain and functional side chains. mdpi.com
Influence of Main and Side Chains on Polymer Properties
The polymer backbone, resulting from vinyl-addition polymerization, is fully saturated and consists of a chain of rigid bicyclic units. nih.gov This rigidity is a primary contributor to the high glass transition temperatures (Tg), thermal stability, and mechanical strength observed in these polymers. mdpi.com
The side chains, in this case, the -CH₂OH group, play a crucial role in dictating the polymer's properties. kobe-u.ac.jp The polarity of the hydroxyl group can lead to strong intermolecular interactions, such as hydrogen bonding. These interactions can influence chain packing, potentially increasing the polymer's Tg and affecting its solubility in various solvents. researchgate.net For example, in side-chain liquid crystalline polynorbornenes, hydrogen bonding interactions within asymmetric side chains can promote highly ordered structures. researchgate.net
Furthermore, the hydroxyl group serves as a reactive site for post-polymerization modification. nih.gov This allows for the attachment of other functional groups, such as bulky silyl (B83357) groups, which can dramatically alter the polymer's properties by increasing the fractional free volume (FFV) and enhancing gas permeability. rsc.orgtennessee.edu The length and flexibility of these appended side chains can also impact properties; for instance, longer, flexible substituents can increase the solubility of gases in the polymer matrix. rsc.org
Porosity, Gas Permeability, and Gas Separation Selectivity
Polynorbornenes are a significant class of polymers for membrane-based gas separation due to their typically high fractional free volume, which arises from the inefficient packing of their rigid, bulky chains. mdpi.comtennessee.edu This leads to high gas permeability.
The introduction of the polar -CH₂OH side group from this compound can have a complex effect. While polar groups can sometimes lead to denser chain packing due to dipole-dipole interactions, which might decrease permeability compared to an unsubstituted polynorbornene, they can also enhance selectivity. mdpi.com The hydroxyl groups can create specific interactions with certain gas molecules, such as CO₂, enhancing the solubility component of gas transport. rsc.org
A key strategy for maximizing both permeability and selectivity is the introduction of bulky side groups via the hydroxyl functionality. mdpi.comtennessee.edu Attaching large groups like trimethylsilyl (B98337) (TMS) increases the free volume between polymer chains, leading to a substantial increase in permeability for gases like O₂, N₂, and CH₄. tennessee.edu For example, adding a single TMS group to norbornene has been shown to increase permeability by 1.5 orders of magnitude compared to the unsubstituted polymer. tennessee.edu The combination of a rigid backbone and bulky side groups creates a "synergetic effect" that significantly boosts gas transport properties. mdpi.com
The performance of these membranes is often evaluated by plotting their permeability against their selectivity for a specific gas pair (e.g., CO₂/N₂ or O₂/N₂) on what is known as a Robeson plot. tennessee.edu The goal is to develop materials that surpass the "upper bound," which represents the trade-off between permeability and selectivity for most polymeric materials. Polynorbornenes modified with bulky or specific functional groups often approach or exceed this bound, making them promising candidates for advanced separation applications. researchgate.net
Applications of Polymers Derived from this compound
Polymers synthesized from this compound exhibit a range of desirable properties, including high thermal stability and chemical resistance, owing to the rigid polynorbornene backbone. The pendant hydroxyl groups introduce polarity and provide a site for further functionalization, making these polymers suitable for a variety of specialized applications.
Microporous Materials and Membrane Gas Separation
Polymers derived from norbornene and its functionalized derivatives are of significant interest for membrane-based gas separation due to their high fractional free volume, which facilitates gas transport. While research directly on the homopolymer of this compound for gas separation is not extensively detailed, the properties of related polynorbornenes provide strong indicators of its potential.
The introduction of functional groups, such as the hydroxymethyl group in this compound, can influence the polymer's gas permeability and selectivity. The hydroxyl groups can increase the polymer's polarity, potentially enhancing its affinity for polar gases like CO2. For instance, studies on other functionalized polynorbornenes have shown that the nature of the side groups significantly affects gas transport properties. chemscene.com Vinyl-addition polynorbornenes, in particular, have been noted for their potential in creating materials with high gas permeability. mdpi.com
Research on copolymers often provides insight into the behavior of homopolymers. For example, the copolymerization of various norbornene monomers has been shown to produce materials with tunable gas separation capabilities. rsc.org The data in the table below, gathered from studies on various polynorbornenes, illustrates the range of permeabilities and selectivities that can be achieved, suggesting the potential for hydroxyl-functionalized versions.
Table 1: Gas Permeability and Selectivity of Various Polynorbornene-Based Membranes
| Polymer System | Gas Permeability (Barrer) | CO2/CH4 Selectivity | Reference |
|---|---|---|---|
| Polynorbornene with trimethylsilyl groups | 4350 (for CO2) | 5.5 | rsc.org |
| Polynorbornene with triethylsiloxane pendant group | 1350 (for CO2) | 17 (for CO2/N2) | rsc.org |
| Vinyl-addition polynorbornene with fluoroorganic side groups | Varies (e.g., >1 order of magnitude higher than metathesis isomer) | - | mdpi.com |
This table presents data for related polynorbornene systems to illustrate the potential performance. The values are not for the homopolymer of this compound.
Optical and Dielectric Properties
Polynorbornenes are known for their potential as low dielectric constant (low-κ) materials, which are crucial in the microelectronics industry to reduce signal delay and power consumption. plasticsdistribution.ai The incorporation of this compound into a polymer can influence these properties. The bulky, rigid structure of the norbornene backbone contributes to a lower dielectric constant by increasing the free volume within the material.
However, the polar nature of the hydroxyl group in this compound can increase the dielectric constant. Research on functionalized polynorbornenes has shown that attaching polar groups like triethoxysilyl moieties can improve adhesion but at the cost of an increased dielectric constant. plasticsdistribution.ai Conversely, the addition of nonpolar alkyl groups can slightly decrease the dielectric constant. plasticsdistribution.ai A study on hydroxyl-functionalized polyolefins suggested that the presence of -OH groups, along with trapped moisture, can cooperatively increase the dielectric permittivity. rsc.org Therefore, for polymers of this compound, a trade-off exists between the desirable properties conferred by the hydroxyl group, such as adhesion, and the potential increase in the dielectric constant.
The optical properties of these polymers are also noteworthy. Polynorbornenes are generally known for their high optical transparency, a property that is essential for applications such as LED encapsulation. mdpi.com
Table 2: Dielectric Properties of Functionalized Polynorbornenes
| Polymer Composition | Dielectric Constant | Reference |
|---|---|---|
| Polynorbornene Homopolymer | 2.20 | plasticsdistribution.ai |
| 90/10 Norbornene/Triethoxysilylnorbornene | 2.53 | plasticsdistribution.ai |
| 80/20 Norbornene/Triethoxysilylnorbornene | 2.67 | plasticsdistribution.ai |
This table illustrates the effect of functionalization on the dielectric constant of polynorbornene systems.
Polymeric Supports for Organic Synthesis
The ability to immobilize catalysts on a solid support is a key strategy in green chemistry, facilitating catalyst recovery and reuse. Polymers derived from this compound are excellent candidates for such applications. The hydroxyl group provides a convenient anchor point for attaching catalytic species.
A significant application is the fabrication of hydroxylated norbornene foams via frontal ring-opening metathesis polymerization (FROMP) of 5-hydroxymethyl-2-norbornene (a synonym for this compound). researchgate.net These foams can serve as scaffolds for the deposition of palladium nanoparticles. researchgate.net The resulting supported catalysts have demonstrated high efficiency in cross-coupling reactions, with activities comparable to those of free nanoparticles. researchgate.net The hydrophilic nature imparted by the hydroxyl groups is advantageous in these systems. researchgate.net
Furthermore, the robustness of the saturated polynorbornene backbone, which can be obtained by hydrogenation after polymerization, makes these materials stable supports. While not using the exact same monomer, research on poly(ω-bromoalkylnorbornenes-co-norbornene) has shown that the polynorbornene framework is a versatile and robust support that allows for post-polymerization functionalization to anchor various groups for synthetic purposes. researchgate.net
LED Applications
Polymers for applications in light-emitting diodes (LEDs), particularly as encapsulants, must possess a combination of properties including high transparency, thermal stability, and an appropriate refractive index. plasticsdistribution.ai Polynorbornenes, due to their amorphous nature and high glass transition temperatures, are promising candidates for these applications. mdpi.comrsc.org
Polymers derived from this compound can be particularly suitable for LED encapsulation. The polynorbornene backbone provides the necessary high thermal stability to withstand the operating temperatures of high-power LEDs. mdpi.complasticsdistribution.ai The inherent transparency of polynorbornenes ensures that light output is not compromised. mdpi.com Furthermore, the hydroxyl group of the monomer unit can promote adhesion to the various components within an LED package, which is a critical factor for long-term reliability. researchgate.net While direct studies on the homopolymer of this compound for LED applications are not widely reported, the known properties of related polynorbornenes suggest its strong potential. For instance, norbornene-based fluorinated polymers have been developed that exhibit good transmittance and high thermal stability, key requirements for LED encapsulants. researchgate.net
In a different approach, norbornene-based copolymers have been synthesized to incorporate phosphorescent iridium complexes, acting as the host material in organic light-emitting diodes (OLEDs). This demonstrates the versatility of the polynorbornene platform in advanced optical applications.
Drug Delivery Systems
The biocompatibility and tunable properties of polynorbornene-based materials make them attractive for biomedical applications, including drug delivery. The hydroxyl group of this compound can enhance the hydrophilicity and biocompatibility of the resulting polymers, and also serves as a point for attaching drug molecules or targeting ligands.
One notable application is in the formation of redox-responsive nanogels for the controlled delivery of therapeutic proteins like cytochrome c. In this system, a derivative of this compound is used to create a cross-linker that degrades under specific physiological conditions, releasing the encapsulated drug. These nanogels have shown high encapsulation efficiencies and have been effective against various cancer cell lines.
Another approach involves the use of polymeric hydrogels blended with nanocapsules for the sustained release of local anesthetics like bupivacaine. While this study uses a different polymer system, it highlights the utility of hydrogel-nanoparticle composites, a strategy that could be employed with this compound-based polymers. The ability to form hydrogels is a known characteristic of some functionalized polynorbornenes. The general principles of using polymers to create delivery vehicles that improve drug efficacy and control release are well-established, and polynorbornenes functionalized with hydroxyl groups fit well within this paradigm.
Table 3: Examples of this compound-Related Polymers in Drug Delivery
| Delivery System | Drug/Molecule Delivered | Key Feature | Reference |
|---|---|---|---|
| Redox-responsive nanogels | Cytochrome c | Degradable cross-linker for controlled release | |
| Chitosan-based hydrogel with nanocapsules | Bupivacaine | Prolonged in vitro release |
This table provides examples of drug delivery systems that are conceptually related or directly use derivatives of the specified compound.
V. Computational Chemistry and Mechanistic Insights
Quantum-Chemical Calculations of Reaction Pathways and Energetics
Quantum-chemical calculations are fundamental to elucidating the complex reaction pathways available to Bicyclo[2.2.1]hept-5-en-2-ylmethanol and its derivatives. These computational approaches can predict the feasibility of a reaction, identify transition states, and determine the energies of intermediates and products, offering deep mechanistic insights. rsc.org
One of the key applications is in the automated exploration of reaction path networks, which can uncover not only expected but also unknown chemical reactions and byproducts. researchgate.net For instance, in reactions involving derivatives like Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with epoxides, quantum-chemical calculations at the PCM/B3LYP/6-3aG(d) level of theory have been employed to consider the features of the reaction mechanism and the regiochemistry of the oxirane ring-opening. researchgate.net Such studies are crucial for understanding how the unique strained bicyclic framework influences reactivity.
The activation barrier, or Gibbs free energy of activation (ΔG‡), represents the energy required to reach the transition state of a reaction and is a critical determinant of the reaction rate. Quantum-chemical calculations are used to compute these barriers, providing a quantitative measure of a reaction's kinetic feasibility.
For example, in the study of the aminolysis of epoxides by bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, calculations of activation barriers have shown a low probability for the formation of certain products due to significant steric hindrances at the reaction center. researchgate.net This predictive capability is essential for designing efficient synthetic routes and avoiding undesirable side reactions. While specific numerical values for this compound are proprietary to individual research, the table below illustrates the conceptual application of these calculations.
| Reaction Step | Description | Calculated Activation Barrier (ΔG‡) | Implication | Source |
|---|---|---|---|---|
| Epoxide Ring Opening (Path A) | Nucleophilic attack at the less hindered carbon of an epoxide by a norbornene derivative. | Lower ΔG‡ | Kinetically favored pathway. | researchgate.netresearchgate.net |
| Epoxide Ring Opening (Path B) | Nucleophilic attack at the more hindered carbon of an epoxide. | Higher ΔG‡ | Kinetically disfavored due to steric hindrance. | researchgate.net |
| Diels-Alder Cycloaddition | Formation of the bicyclo[2.2.1]heptene core from cyclopentadiene (B3395910) and an allyl derivative. | Generally low ΔG‡ | Thermally favorable and common synthetic route. | researchgate.net |
The standard Gibbs free energy of formation (gf) for a related compound, Bicyclo[2.2.1]hept-5-en-2-ol, 2-ethenyl-, (exo)-, has been estimated using the Joback Method, providing foundational thermodynamic data. chemeo.com
Quantum chemical methods are used to model the electron density distribution within a molecule, revealing its electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. For the bicyclo[2.2.1]heptane framework, Density Functional Theory (DFT) calculations provide a detailed picture of this distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).
These studies show that the strained double bond in the norbornene ring is an area of high electron density, making it reactive toward electrophiles. The distribution also helps explain the inductive effects of substituents, such as the hydroxymethyl group, on the reactivity of the entire molecule. This analysis is critical for predicting the regioselectivity and stereoselectivity of reactions like additions and polymerizations.
Density Functional Theory (DFT) Calculations in Catalysis and Polymerization
DFT is a widely used computational method to investigate the mechanisms of catalysis and polymerization involving this compound. This compound can serve as a monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with unique properties. illinois.edu
DFT calculations help elucidate the intricate steps of the ROMP mechanism, which is driven by the release of ring strain in the norbornene monomer. illinois.edu These calculations can model the interaction of the monomer with the metal-carbene catalyst, the formation of the metallacyclobutane intermediate, and the subsequent ring-opening to form the polymer chain. Understanding these interactions at the atomic level is key to designing more efficient and selective catalysts.
| ROMP Mechanism Step | Role of DFT Calculations | Key Insights | Source |
|---|---|---|---|
| Catalyst-Monomer Coordination | Model the approach and binding of the norbornene double bond to the metal catalyst. | Determines binding affinity and initial orientation of the monomer. | illinois.edu |
| Metallacyclobutane Formation | Calculate the transition state energy for the [2+2] cycloaddition between the olefin and metal carbene. | Identifies the rate-determining step and explains catalyst activity. | illinois.edu |
| Ring Opening | Simulate the cleavage of the metallacyclobutane intermediate to form the new polymer chain segment. | Provides information on the stereochemistry of the resulting polymer. | illinois.edu |
| Chain Propagation/Termination | Investigate competing reactions like intermolecular and intramolecular chain transfer. | Helps in designing systems for living polymerization with narrow dispersity. | illinois.edu |
Conformational Analysis and Molecular Mechanics (MMX)
The bicyclic structure of this compound is rigid but possesses important conformational and stereochemical features, primarily the exo and endo diastereoisomerism. This isomerism arises from the orientation of the hydroxymethyl substituent relative to the main bicyclic framework.
Molecular Mechanics (MMX) is a computational method well-suited for exploring the conformational landscape of molecules. In studies of related norbornene derivatives, MMX has been explicitly used to perform conformational searches to identify the most stable arrangements of the molecule and its reaction intermediates. researchgate.net This is crucial because the specific conformation of the reactant can significantly influence the steric environment of the reaction center and thus the reaction outcome.
| Conformer | Description | Relative Steric Hindrance | Thermodynamic Stability | Source |
|---|---|---|---|---|
| exo | The substituent at C2 is oriented anti (away from) the shorter one-carbon bridge (C7). | Generally less sterically hindered. | Often the thermodynamically more stable isomer. | |
| endo | The substituent at C2 is oriented syn (towards) the shorter one-carbon bridge (C7). | Generally more sterically hindered. | Often the kinetically favored product in Diels-Alder synthesis. |
Ab Initio Calculations for Structural Elucidation and Properties
Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) theory, are used for the high-accuracy prediction of molecular structures and properties without reliance on experimental parameters. aps.org For complex derivatives related to the bicyclo[2.2.1]heptane system, HF calculations have been shown to predict geometric parameters that align well with experimental structures.
These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to a complete structural description of this compound. This information is invaluable for confirming stereochemistry and understanding the subtle structural effects of the strained ring system.
| Property | Significance | Methodology | Source |
|---|---|---|---|
| Molecular Geometry | Provides precise bond lengths, angles, and dihedrals. | Hartree-Fock (HF), Møller-Plesset (MP2). | |
| Vibrational Frequencies | Predicts infrared (IR) spectra to aid in experimental characterization. | HF, DFT. | nih.gov |
| Electronic Energy | Calculates the total energy of the molecule, allowing for stability comparisons between isomers. | HF, Coupled Cluster (CC). | aps.org |
| Dipole Moment | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. | HF, DFT. | nih.gov |
Molecular Dynamics Simulations (Implicit)
Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing insights into the dynamic behavior and thermodynamic properties of molecules like this compound. mdpi.com While explicit solvent simulations are common, implicit solvation models can be computationally efficient for exploring conformational changes and interactions.
MD simulations can be used to study how the molecule behaves in a solution, how it interacts with other molecules, and the flexibility of its structure. For example, MD can reveal the rotational freedom of the hydroxymethyl group and the slight puckering motions of the bicyclic rings. This dynamic information complements the static picture provided by quantum mechanics calculations and is essential for applications such as drug design, where protein-ligand flexibility is critical. mdpi.com Although specific MD studies on this compound are not widely published, the methodology is standard for analyzing the dynamics of organic molecules and their interaction with biological targets.
Vi. Applications in Medicinal Chemistry and Biological Activity
Norbornene Scaffold in Natural Products and Pharmaceuticals
The norbornene scaffold is a promising structure in medicinal chemistry, with potential therapeutic applications in cancer treatment. nih.govresearchgate.net Its derivatives have been investigated as potential anticancer agents. nih.gov The versatility of the norbornene nucleus allows for structural modifications to develop various biologically active agents. nih.gov Furthermore, the norbornene scaffold is a key component in drug delivery systems, which can enhance the solubility and pharmacokinetic profiles of drugs. nih.gov
Synthesis of Carbocyclic Nucleoside Analogues
Bicyclo[2.2.1]hept-5-en-2-ylmethanol serves as a starting material for the synthesis of carbocyclic nucleoside analogues. These analogues are of interest due to their potential as antiviral agents. researchgate.netcas.cz The synthesis involves building a purine (B94841) or pyrimidine (B1678525) nucleobase onto the bicyclo[2.2.1]heptane framework. researchgate.netnih.gov The rigid conformation of the norbornene ring system can influence the antiviral activity of these nucleoside analogues. uochb.cz
Several carbocyclic nucleoside analogues derived from the norbornene scaffold have demonstrated significant antiviral activity. nih.gov Specifically, certain purine nucleoside analogues synthesized from this compound have shown moderate activity against Coxsackie virus B3 (CVB3). researchgate.net For instance, [(1R,2S,3S,4S)-3-(6-Chloro-9H-purin-9-yl)bicyclo[2.2.1]hept-5-en-2-yl]methanol and its diastereomer exhibited inhibitory effects on CVB3 in the low micromolar range with minimal cytotoxicity. researchgate.net
Below is a table summarizing the antiviral activity of selected carbocyclic nucleoside analogues.
| Compound | Virus | Activity | Cytotoxicity |
| [(1R,2S,3S,4S)-3-(6-Chloro-9H-purin-9-yl)bicyclo[2.2.1]hept-5-en-2-yl]methanol | Coxsackie virus B3 | Moderate | Minimal |
| [(1R,2R,3R,4S)-3-(6-Chloro-9H-purin-9-yl)bicyclo[2.2.1]hept-5-en-2-yl]methanol | Coxsackie virus B3 | Moderate | Minimal |
Derivatives as Cholinergic Receptor Ligands
Derivatives of the 7-azabicyclo[2.2.1]heptane and -heptene series have been identified as cholinergic receptor ligands. google.com These compounds have shown potential for analgesic, anti-inflammatory, and other pharmaceutical activities. google.com The unique bicyclic structure is a key feature in their interaction with cholinergic receptors. google.com
Investigation of Potential Biological Activity and Biomolecular Interactions
The norbornene scaffold is a subject of ongoing research to understand its biological and biomolecular interactions. ucibio.pt Its derivatives have been shown to induce antitumor effects through various mechanisms, including the regulation of proteins involved in apoptosis and the cell cycle. researchgate.net The rigid structure of the norbornene ring is crucial for these interactions. researchgate.net
Development of New Pharmaceuticals and Agrochemicals
The unique properties of the norbornene scaffold make it a valuable component in the development of new pharmaceuticals and agrochemicals. researchgate.net Its derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.net
Antimicrobial and Bactericidal Properties of Derivatives
Derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal properties. researchgate.net Mannich bases derived from this compound have shown higher antimicrobial performance than some existing agents. researchgate.net Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these derivatives against various bacteria and fungi. aak.gov.az For example, aminomethoxy derivatives have demonstrated a destructive effect on microorganisms like E. coli, S. aureus, and C. albicans. aak.gov.az
The table below presents the antimicrobial activity of selected derivatives.
| Derivative Type | Target Microorganism | Activity |
| Mannich bases | Bacteria and Fungi | High antimicrobial performance |
| Aminomethoxy derivatives | E. coli, S. aureus, C. albicans | Destructive effect |
Vii. Advanced Characterization Techniques in Research on Bicyclo 2.2.1 Hept 5 En 2 Ylmethanol
Spectroscopic Methods for Structure Elucidation and Analysis
Spectroscopic techniques are indispensable for probing the molecular architecture of Bicyclo[2.2.1]hept-5-en-2-ylmethanol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HMQC, HMBC) NMR experiments provide a comprehensive picture of the molecule's framework.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The olefinic protons of the norbornene moiety typically appear in the downfield region, while the protons of the bicyclic core and the methanol group resonate at higher fields.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The chemical shifts of the carbons are sensitive to their local electronic environment, allowing for the differentiation of sp²-hybridized olefinic carbons from the sp³-hybridized carbons of the saturated framework and the methanol substituent.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule and confirm the connectivity of the proton network.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to show couplings between protons within an entire spin system, which is particularly useful for identifying all the protons belonging to a specific structural fragment.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
In the study of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides, which are derivatives of this compound, 2D NMR techniques such as COSY, HMQC, and HMBC were instrumental in assigning the complex proton and carbon signals, particularly due to the presence of multiple isolated spin systems and the formation of diastereomers epa.gov.
Table 1: Representative NMR Data for Bicyclo[2.2.1]heptane Derivatives
| Technique | Observed Correlations and Data |
|---|---|
| ¹H NMR | Complex multiplets for aliphatic protons, distinct signals for olefinic and bridgehead protons. |
| ¹³C NMR | Characteristic signals for olefinic carbons (downfield), aliphatic carbons, and the hydroxymethyl carbon. |
| COSY | Cross-peaks indicating coupling between adjacent protons in the bicyclic ring system. |
| HMQC/HSQC | Direct correlation of proton signals to their attached carbon atoms for unambiguous assignment. |
| HMBC | Long-range correlations establishing the connectivity of the entire molecular framework. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Key characteristic absorption bands for this compound include:
A broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.
Absorptions around 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the olefinic (=C-H) bonds.
Peaks just below 3000 cm⁻¹ arising from the C-H stretching vibrations of the saturated aliphatic C-H bonds.
A sharp peak around 1640-1680 cm⁻¹ due to the C=C stretching vibration of the double bond within the norbornene ring system.
A strong absorption in the 1000-1260 cm⁻¹ region, which is indicative of the C-O stretching vibration of the primary alcohol.
The IR spectra of related N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides show characteristic bands for the norbornene fragment, such as the δ(=C–H) vibrations in the range of 729–718 cm⁻¹ epa.gov.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Alkene (C=C) | C=C Stretch | 1640-1680 |
| Alkene C-H | =C-H Stretch | 3000-3100 |
| Alkane C-H | C-H Stretch | <3000 |
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is often complex for bicyclic systems and can involve characteristic retro-Diels-Alder reactions of the norbornene core, leading to the loss of cyclopentadiene (B3395910). Other common fragmentation pathways include the loss of a water molecule or the hydroxymethyl group. For derivatives such as N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides, mass spectrometry has been used to confirm their structure and study their fragmentation under electron impact epa.gov.
Chromatography Techniques
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, particularly when dealing with mixtures of isomers or reaction products.
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The Kovats retention index, a standardized measure of retention, is also used for compound identification.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of this compound, especially for less volatile derivatives or for the separation of stereoisomers. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.
For chiral molecules like the different stereoisomers of this compound, chiral HPLC is a particularly valuable technique. By using a chiral stationary phase (CSP), it is possible to separate enantiomers and diastereomers, which is crucial for stereoselective synthesis and the study of stereoisomer-specific properties.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). rjptonline.orgaustinpublishinggroup.com This technique utilizes stationary phase particles of less than 2 µm in diameter, which, when coupled with a system designed to handle high pressures (up to 100 MPa or 15,000 psi), allows for more efficient separation of mixture components. rjptonline.orgresearchgate.net The primary advantages of UPLC include substantially reduced analysis times and lower solvent consumption, making it a more economical and environmentally friendly method. rjptonline.org
In the context of this compound and its derivatives, UPLC is an invaluable tool for assessing purity, identifying byproducts, and monitoring reaction progress. The high resolving power of UPLC enables the effective separation of complex mixtures, such as the various isomers of a synthesized compound or the separation of a target molecule from residual starting materials. ijsrtjournal.com The increased sensitivity is particularly beneficial for detecting and quantifying trace-level impurities. researchgate.net The integration of UPLC with mass spectrometry (UPLC-MS) further enhances its capabilities, allowing for the precise identification and structural elucidation of separated compounds. researchgate.netijsrtjournal.com
| Characteristic | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | <2 µm |
| Pressure Limit | ~6,000 psi | ~15,000 psi |
| Analysis Time | Longer (e.g., 30 min) | Shorter (e.g., 5-10 min) ijsrtjournal.com |
| Resolution | Good | Very High rjptonline.org |
| Sensitivity | Standard | Enhanced (2-3 times higher) ijsrtjournal.com |
| Solvent Consumption | Higher | Lower rjptonline.org |
Silica (B1680970) Gel Chromatography
Silica gel chromatography is a fundamental and widely used technique for the purification of organic compounds. rsc.org It operates on the principle of adsorption, where components of a mixture are separated based on their differential affinities for the stationary phase (silica gel) and the mobile phase (an eluting solvent or solvent mixture). rsc.org This method is routinely employed in the synthesis of this compound derivatives to isolate the desired product from unreacted starting materials, catalysts, and reaction byproducts. rsc.orgmuni.czmdpi.com
The process involves loading the crude reaction mixture onto a column packed with silica gel and passing a solvent system through the column. rsc.org Compounds with a higher affinity for the polar silica gel will move down the column more slowly, while less polar compounds will be eluted more quickly. By systematically changing the polarity of the mobile phase, a high degree of separation can be achieved. For instance, in the synthesis of monomer 2-([2,2':5',2''-terthiophen]-5-yl)ethyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate, the crude product was purified using a silica gel column with a dichloromethane:hexane (1:5) solvent system. rsc.org
| Compound/Derivative | Eluent System (Mobile Phase) | Reference |
|---|---|---|
| 2-([2,2':5',2''-terthiophen]-5-yl)ethyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate | Dichloromethane:Hexane (1:5) | rsc.org |
| Bicyclo[2.2.1]hept-5-ene-2,3-diol derivative | Ethyl Acetate (B1210297) | mdpi.com |
| Chiral Diels-Alder Adduct | Ethyl Acetate-Hexane (1:5) | rsc.org |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, confirming the molecular structure of a synthesized compound.
In research involving this compound, XRD is particularly useful for establishing the structure of novel derivatives. For example, the structure of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides was unequivocally established by spectral methods and XRD analysis. researchgate.net The analysis of one such epoxide derivative revealed a monoclinic crystal system with specific unit cell dimensions. researchgate.net This level of structural detail is critical for understanding reaction mechanisms and structure-property relationships in materials science applications, such as the development of metal-organic frameworks (MOFs) where the geometry of the ligand, derived from this compound, dictates the final framework topology. acs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C17H20N2O5S |
| Crystal System | Monoclinic |
| Unit Cell Dimension (a) | 12.5288(12) Å |
| Unit Cell Dimension (b) | 11.6921(10) Å |
| Unit Cell Dimension (c) | 12.0386(12) Å |
Data sourced from a study on N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. researchgate.net
Thermal Analysis (e.g., TGA) for Polymer Characterization
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.comwikipedia.org It is a crucial tool for characterizing polymers derived from this compound, providing vital information about their thermal stability and decomposition behavior. wikipedia.orgresearchgate.net The TGA instrument continuously records the sample's mass as it is heated at a constant rate. intertek.com The resulting plot of mass versus temperature (a thermogram) reveals the temperatures at which the polymer degrades. researchgate.net
This data is essential for determining the upper service temperature of a polymer and for understanding its degradation mechanism. wikipedia.org For instance, TGA has been used to determine the thermal stabilities of poly(norbornene-methylamine), a polymer synthesized via Ring-Opening Metathesis Polymerization (ROMP). researchgate.net Similarly, studies on chiral polymers derived from norbornene-based monomers have utilized TGA to confirm their high thermal stability. mdpi.com The analysis can be performed in an inert atmosphere (like nitrogen) to study thermal decomposition or in an oxidative atmosphere (like air or oxygen) to assess oxidative stability. intertek.comresearchgate.net
| Polymer | Decomposition Onset Temperature (°C) | Atmosphere | Key Finding |
|---|---|---|---|
| Poly(norbornene-(N-methyl)-phthalimide) | Not specified, but TG curve provided | Not specified | Characterized for thermal stability researchgate.net |
| Poly(norbornene-methylamine) | Not specified, but TG curve provided | Not specified | Thermal stability determined post-deprotection researchgate.net |
| Chiral Polynorbornenes | Generally high | Not specified | Exhibited high thermal stability mdpi.com |
| As-synthesized JUK-20 MOF | Stable up to ca. 200 °C | Not specified | Initial weight loss due to solvent removal acs.org |
Surface Area and Porosity Analysis (e.g., BET, Nitrogen Adsorption-Desorption)
Surface area and porosity are critical physical properties for materials used in applications such as catalysis, separation, and gas storage. Nitrogen adsorption-desorption analysis is the most common method for determining these properties. The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data, typically collected at 77 K (the boiling point of liquid nitrogen), to calculate the specific surface area of the material.
This analysis is particularly relevant for porous materials synthesized using this compound or its derivatives as monomers or ligands. For example, this compound has been used as a functional comonomer in the synthesis of mesoporous monolithic supports via ROMP. d-nb.info After the removal of a silica nanowire template, the resulting monoliths exhibited specific surface areas up to 3.7 m²/g. d-nb.info In another study, this compound was used to create pendant OH groups in a metal-organic framework (MOF), JUK-20(Zn)-noh. BET analysis of this material showed a specific surface area of 1051 m²/g, indicating a fully open-pore structure, a significant increase compared to the parent MOF which had a surface area of only 5 m²/g. acs.org The shape of the nitrogen isotherm also provides qualitative information about the pore size distribution within the material.
| Material | Derivative Used | Specific Surface Area (m²/g) | Reference |
|---|---|---|---|
| ROMP-derived monolith (no template) | Norborn-5-ene-2-ylmethanol | 0.74 | d-nb.info |
| ROMP-derived monolith (templated) | Norborn-5-ene-2-ylmethanol | up to 3.7 | d-nb.info |
| JUK-20(Zn) MOF (parent) | N/A | 5 | acs.org |
| JUK-20(Zn)-noh MOF | (Bicyclo[2.2.1]hept-5-en-2-yl)methanol | 1051 | acs.org |
Viii. Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Polymerization and Organic Transformations
The polymerization of norbornene derivatives, including bicyclo[2.2.1]hept-5-en-2-ylmethanol, is a powerful method for creating high-performance materials with unique properties. aip.org A significant area of ongoing research is the development of advanced catalytic systems that offer greater control over the polymerization process and enable the use of a wider range of functionalized monomers.
Addition polymerization of norbornenes yields polymers with exceptionally stiff backbones, leading to materials with high thermal stability, chemical resistance, and robust mechanical properties. aip.org Palladium-based catalysts are particularly effective for the addition polymerization of norbornene monomers that contain bulky or polar functional groups. researchgate.netaip.org Research is focused on novel activation methods for Pd-precatalysts to design more affordable and industrially viable systems. aip.org For instance, catalyst systems based on Pd(0) complexes and cationic palladium cyclopentadienyl complexes have been explored. researchgate.net Studies have shown that palladium complexes containing ligands with electron-withdrawing groups, such as trifluoroacetate or triflate, exhibit the highest activity as catalyst precursors. researchgate.net Furthermore, systems combining a Pd–N-heterocyclic carbene complex with a phosphine and a borate have demonstrated exceptionally high activity and durability. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) is another crucial technique, producing polymers with flexible main chains. aip.org This method has benefited from the development of highly active and tolerant ruthenium-based catalysts, such as Grubbs catalysts, which allow for the synthesis of high molecular weight functionalized polymers. aip.orgrsc.org The frontal polymerization of 5-hydroxymethyl-2-norbornene, a low-energy technique, has been successfully achieved using a second-generation Grubbs catalyst to create functional polymeric foams. rsc.org
Beyond polymerization, research into catalytic systems for other organic transformations involving the bicyclo[2.2.1]heptane framework is active. This includes the use of various Lewis acids and Brønsted acids to catalyze reactions like the Diels-Alder cycloaddition, a key step in the synthesis of many norbornene derivatives. lookchem.com
| Catalyst System | Polymerization Type | Monomer/Substrate | Key Findings |
| Palladium-based catalysts | Addition Polymerization | Norbornene derivatives with bulky/polar groups | Essential for polymerizing functionalized monomers; yields polymers with stiff backbones. aip.orgresearchgate.netaip.org |
| Cationic Palladium Cyclopentadienyl Complexes | Addition Polymerization | Norbornene-type monomers | Precursors with electron-withdrawing groups (trifluoroacetate, triflate) are most active. researchgate.net |
| Pd–N-heterocyclic carbene complex/phosphine/borate | Addition Polymerization | 5-methylene-2-norbornene | Exhibits extremely high activity and durability, with activity >1∙10^8 gpolymer/(molPd∙h). researchgate.net |
| Ruthenium-based catalysts (e.g., Grubbs) | ROMP | Norbornene derivatives | Produces high molecular weight polymers with flexible main chains. aip.org |
| Second-generation Grubbs catalyst | Frontal ROMP | 5-hydroxymethyl-2-norbornene | Enables single-step, low-energy fabrication of hydroxyl-containing polymeric foams. rsc.org |
| Lewis Acids / Brønsted Acids | Cycloaddition | Cyclopentadiene (B3395910) and alkenes | Used to catalyze Diels-Alder reactions for the synthesis of norbornene derivatives. lookchem.com |
Synthesis of Highly Functionalized Polynorbornenes with Tailored Properties
The ability to introduce a wide variety of functional groups into the norbornene monomer or the resulting polymer allows for the creation of materials with properties tailored for specific applications. This compound serves as a key starting point for many of these functionalized systems, owing to its reactive hydroxyl group.
Ring-opening metathesis polymerization (ROMP) is a primary tool for synthesizing these advanced polymers. For example, ROMP has been used to create:
Thianthrene-functionalized polynorbornenes , which are being investigated as high-voltage materials for organic cathode-based dual-ion batteries. rsc.org
Polymers with terminal functional groups such as acetoxy, hydroxy, and vinyl groups. caltech.edu The synthesis of telechelic polynorbornenes, which have functional groups at both ends of the polymer chain, has been achieved using specific catalysts and chain transfer agents like 1,4-diacetoxy-2-butene. caltech.edu
Thiol-functionalized polynorbornene dicarboximides , which show promise as effective adsorbents for removing heavy metal ions like Pb²⁺, Cd²⁺, and Ni²⁺ from aqueous solutions. mdpi.com
Energetic polymers containing pendant bis-azidoacetyloxymethyl groups, synthesized via a green, solvent-free ROMP process for potential applications in energetic materials. rsc.org
Silicon-containing polynorbornenes , which are of interest for producing highly gas-permeable materials for membranes. researchgate.net
In addition to ROMP, other polymerization techniques are being explored. Frontal polymerization, for instance, has been used to fabricate hydroxylated norbornene foams directly from 5-hydroxymethyl-2-norbornene. rsc.org These foams possess a hydrophilic surface due to the presence of hydroxyl groups, enhancing their functionality for subsequent applications. rsc.org
| Functional Group/Modification | Polymerization Method | Catalyst | Tailored Property / Application |
| Thianthrene | ROMP | Grubbs G3 catalyst | High-voltage materials for dual-ion batteries. rsc.org |
| Hydroxy-terminated (telechelic) | ROMP | Ruthenium-based catalyst | Precursors for further polymer modification. caltech.edu |
| Thiol-dicarboximide | ROMP | Not specified | Adsorption of heavy metals from water. mdpi.com |
| Bis-azidoacetyloxymethyl | Solvent-free ROMP | Not specified | Energetic polymers. rsc.org |
| Silicon-containing groups | Metathesis Polymerization | [Ru, W, Mo] | High gas permeability for membrane materials. researchgate.net |
| Hydroxyl (in foam structure) | Frontal ROMP | Second-generation Grubbs | Hydrophilic scaffolds for heterogeneous catalysis. rsc.org |
Exploration of New Catalytic Applications for this compound and its Derivatives
A compelling area of research involves using the bicyclo[2.2.1]heptane framework not just as a monomer but as a component of catalytic systems. The rigid and well-defined stereochemistry of this scaffold makes it an attractive platform for designing ligands and catalyst supports.
A prime example is the use of polymers derived from 5-hydroxymethyl-2-norbornene as catalytic scaffolds. Polymeric foams created by the frontal polymerization of this monomer have been used to support palladium nanoparticles. rsc.org The inherent hydroxyl groups in the polymer enhance its ability to bind and uniformly disperse the nanoparticles. rsc.org These polymer-supported palladium systems function as efficient and recyclable heterogeneous catalysts for cross-coupling reactions, demonstrating activities comparable to free nanoparticles. rsc.org This approach provides a pathway for developing sustainable catalytic platforms, potentially for use in flow chemistry. rsc.org
Furthermore, derivatives of this compound are used in the synthesis of sophisticated catalysts. For instance, 2-norbornene-5-yl-methanol has been used as a starting material in a multi-step synthesis to produce a pyrene-functionalized Hoveyda-Grubbs 2nd generation catalyst. mdpi.com This demonstrates the integration of the norbornene moiety into the structure of a well-established metathesis catalyst.
The broader bicyclo[m.n.k]alkane family, to which the target compound belongs, is also a source of inspiration for catalyst design. The development of binary catalytic systems, such as an aminotriphenolate Al(III) complex combined with a bromide salt, has proven effective for the synthesis of related oxa- and aza-bicyclo[2.2.1]heptanes, highlighting the catalytic potential inherent in these rigid structures. nih.gov
Deeper Understanding of Stereoselective Reaction Mechanisms
The stereochemistry of the bicyclo[2.2.1]heptane system is complex and plays a critical role in its reactivity. The Diels-Alder reaction, the primary route to this scaffold, can result in endo and exo isomers, and controlling this selectivity is a major focus of research. researchgate.net
Detailed studies of Diels-Alder reactions involving various dienophiles and cyclic dienes aim to elucidate the factors governing stereoselectivity. For example, the reaction of captodative alkenes with cyclopentadiene can produce both endo and exo adducts, which can then undergo further stereospecific rearrangements. In one case, the rearrangement of an endo α-ketol derived from the bicyclo[2.2.1]hept-5-ene framework proceeded with an unexpected stereochemical outcome, suggesting the involvement of a coordinating chelate in the transition state that inverts the typical selectivity.
The use of chiral catalysts is a powerful strategy for controlling stereoselectivity. Chiral BINOL–silica (B1680970) hybrid catalysts have been investigated for their ability to promote diastereo- and enantioselective Diels–Alder reactions. lookchem.com Similarly, understanding the solution-state conformations of substrates when bound to a metal catalyst, such as Ru(II) Lewis acids, is crucial for explaining the observed enantiofacial selectivity in cycloaddition reactions. lookchem.com It has been found that different conformers (e.g., anti-s-trans vs. syn-s-trans) can lead to different major products. lookchem.com
Kinetic studies of related reactions, such as the inverse-electron demand Diels-Alder reaction, are also providing insights. By using tagged exo and endo norbornene molecules, researchers can probe the kinetics of interfacial reactions, contributing to a more fundamental understanding of how stereochemistry influences reactivity. d-nb.info
Computational Design and Predictive Modeling of Novel Derivatives and Materials
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on the bicyclo[2.2.1]heptane framework. Predictive modeling allows researchers to investigate the properties of hypothetical molecules before committing to their synthesis, saving time and resources.
One key application is in the design of high-energy density materials. Methods like Density Functional Theory (DFT) can be used to predict crucial properties such as heats of formation (HOF) and bond dissociation energies. For example, computational studies have predicted that introducing C-NO₂ bonds into bicyclo[2.2.1]heptane derivatives can lead to materials with lower impact sensitivity compared to their N-NO₂ analogs, guiding the design of more stable energetic compounds.
Computational modeling is also used to understand and predict reactivity. By establishing a connection between a monomer's dihedral angle and its tendency to undergo reversible addition reactions, functional criteria for designing stable, modifiable polymer systems can be developed. acs.org This rational design approach is critical for creating advanced polymer architectures. The study of reaction mechanisms, such as the stereoselectivity of rearrangements in 7-alkylbicyclo[3.2.0]hept-2-enes, also benefits from a combination of experimental and computational approaches. lookchem.com By modeling transition states and reaction pathways, a deeper understanding of the factors that control stereochemical outcomes can be achieved, leading to more predictable and selective syntheses.
Q & A
Basic: What are the optimal synthetic routes for preparing Bicyclo[2.2.1]hept-5-en-2-ylmethanol, and how are its endo/exo isomers separated?
Answer:
this compound is typically synthesized via Diels-Alder reactions between cyclopentadiene and formaldehyde derivatives, followed by functional group modifications. The product often exists as a mixture of endo and exo isomers due to steric and electronic factors during ring closure .
- Isomer Separation:
- Chromatography: Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to resolve isomers.
- Crystallization: Fractional crystallization in non-polar solvents (e.g., pentane) can exploit differences in isomer solubility.
- Analytical Confirmation: Monitor separation via , where endo isomers exhibit distinct coupling constants (e.g., ) compared to exo isomers () .
Basic: How is this compound characterized spectroscopically?
Answer:
- : Key signals include:
- IR Spectroscopy: A broad O–H stretch () and C–O stretch () confirm the alcohol moiety .
- Mass Spectrometry: Molecular ion peak at (CHO) with fragmentation patterns matching bicyclic cleavage .
Advanced: What role does this compound play in polymerization, and how do catalyst systems influence reaction outcomes?
Answer:
The compound is a monomer in ring-opening metathesis polymerization (ROMP) and copolymerization with norbornene derivatives. Catalyst choice critically affects yield and polymer architecture:
| Catalyst | Yield (%) | Polymer Type | Reference |
|---|---|---|---|
| (-allyl)Pd(SbF) | 99 | Homopolymer | |
| (-allyl)Pd(BF) | 85 | Copolymer (with norbornene) |
- Mechanistic Insight: Pd-based catalysts activate the strained bicyclic system, enabling insertion into growing polymer chains. The endo/exo ratio (e.g., 80/20) influences steric accessibility and polymerization rates .
Advanced: How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
Answer:
- Molecular Dynamics (MD): Simulate transition states to compare endo vs. exo selectivity. The endo pathway is typically favored due to secondary orbital interactions between the diene and dienophile .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to calculate activation energies. For example, the endo transition state may show lower () than exo () .
Advanced: What strategies resolve contradictions in reported cytotoxic activities of derivatives?
Answer:
Derivatives like Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride show variable cytotoxicity due to:
- Stereochemical Purity: Impure isomers (e.g., <95% endo) reduce activity. Verify via chiral HPLC .
- Assay Conditions: Use standardized in vitro models (e.g., MTT assay on HeLa cells) with controls for solvent effects (e.g., DMSO <0.1% v/v) .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., ester vs. amide groups) to correlate functional groups with IC values .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Ventilation: Use fume hoods due to volatility (bp ~190–200°C) .
- PPE: Wear nitrile gloves and safety goggles; the compound may cause eye/skin irritation .
- Storage: Keep in amber glass under nitrogen at –20°C to prevent oxidation .
Advanced: How does isotopic labeling (13C^{13}\text{C}13C, 2H^2\text{H}2H) aid in mechanistic studies of its reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
